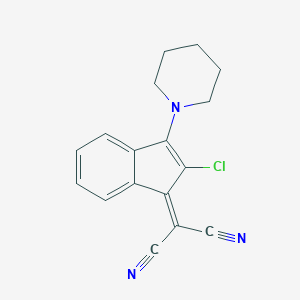
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes a chloro-substituted indene ring, a piperidine moiety, and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene ring, followed by the introduction of the chloro and piperidine substituents. The final step involves the addition of the cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential to interact with specific molecular targets, such as enzymes or receptors. Its structural features may contribute to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
作用機序
The mechanism of action of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of cyano groups and the indene ring structure play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2-chloro-3-piperidino-1H-inden-1-yliden)methyl cyanide: Lacks one cyano group compared to the target compound.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl acetate: Contains an acetate group instead of a second cyano group.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl chloride: Contains a chloride group instead of a second cyano group.
Uniqueness
The presence of two cyano groups in 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile distinguishes it from similar compounds
特性
分子式 |
C17H14ClN3 |
|---|---|
分子量 |
295.8g/mol |
IUPAC名 |
2-(2-chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H14ClN3/c18-16-15(12(10-19)11-20)13-6-2-3-7-14(13)17(16)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-9H2 |
InChIキー |
XNGMFRCPRCXVDZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
正規SMILES |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


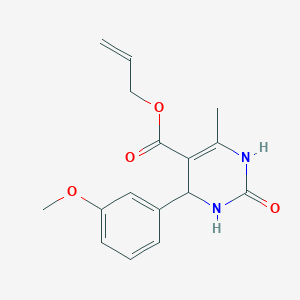
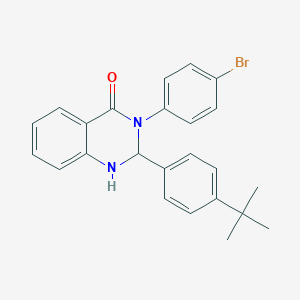
![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B394322.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394324.png)
![3-[(3,4-dichlorophenyl)imino]-1-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B394325.png)
![ethyl 2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394328.png)
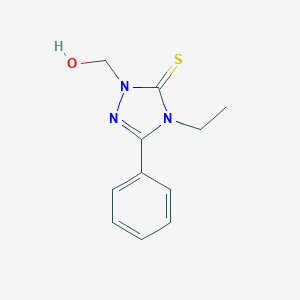
![ethyl 2-(5-bromo-2-hydroxy-3-iodobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394331.png)
![Ethyl 1-[[3-(4-ethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate](/img/structure/B394332.png)
![Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate](/img/structure/B394335.png)

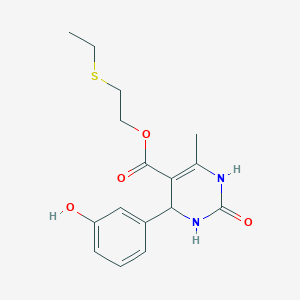
![ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B394340.png)
![4-(4-Fluoro-phenyl)-4-aza-tricyclo[5.2.2.0*2,6*]undec-8-ene-3,5-dione](/img/structure/B394341.png)
